molecular formula C14H12N4 B11085351 3,5-Diphenyl-1H-1,2,4-triazol-1-amine

3,5-Diphenyl-1H-1,2,4-triazol-1-amine

Cat. No.: B11085351
M. Wt: 236.27 g/mol
InChI Key: YSJGEOFZICPMOC-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1H-1,2,4-triazol-1-amine is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with phenyl groups at the 3- and 5-positions and an amine group at the 1-position. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry, materials science, and agrochemical research.

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3,5-diphenyl-1,2,4-triazol-1-amine

InChI

InChI=1S/C14H12N4/c15-18-14(12-9-5-2-6-10-12)16-13(17-18)11-7-3-1-4-8-11/h1-10H,15H2

InChI Key

YSJGEOFZICPMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1H-1,2,4-triazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring. For example, the reaction of benzohydrazide with benzaldehyde under acidic conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

3,5-Diphenyl-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1H-1,2,4-triazol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, which is a target for certain anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share the 1,2,4-triazole scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

3,5-Dinitro-1H-1,2,4-triazol-1-amine (C₂H₂N₆O₄)
  • Substituents: Nitro (-NO₂) groups at 3- and 5-positions.
  • Key Differences :
    • Nitro groups are strongly electron-withdrawing, reducing electron density on the triazole ring compared to phenyl substituents.
    • Higher thermal stability due to nitro groups but lower solubility in organic solvents.
    • Applications in explosives and propellants due to nitro functionality .
N³-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine (C₁₀H₁₃N₅)
  • Substituents : 3,4-Dimethylphenyl at N³ and amine at N⁵.
  • Dual amine groups increase hydrogen-bonding capacity, favoring interactions with biological targets .
3,5-Diethyl-1H-1,2,4-triazol-1-amine (C₆H₁₂N₄)
  • Substituents : Ethyl (-CH₂CH₃) groups at 3- and 5-positions.
  • Key Differences: Ethyl groups are electron-donating, increasing electron density on the triazole ring. Lower molecular weight (140.186 g/mol) compared to the phenyl-substituted analog (MW 248.29 g/mol), improving solubility in non-polar solvents .
3,5-Diphenyl-1H-1,2,4-triazole (C₁₅H₁₁N₃)
  • Substituents : Phenyl groups at 3- and 5-positions (lacks the 1-amine group).
  • Key Differences :
    • Absence of the amine group reduces reactivity for further functionalization.
    • Exhibits strong π-π stacking interactions due to planar phenyl groups, relevant in crystal engineering .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
3,5-Diphenyl-1H-1,2,4-triazol-1-amine C₁₅H₁₂N₄ 248.29 Phenyl (3,5), amine (1) High stability, drug intermediates
3,5-Dinitro-1H-1,2,4-triazol-1-amine C₂H₂N₆O₄ 174.08 Nitro (3,5), amine (1) Explosive materials
N³-(3,4-Dimethylphenyl)-triazole-3,5-diamine C₁₀H₁₃N₅ 203.25 3,4-Dimethylphenyl, amines Enhanced lipophilicity, bioactivity
3,5-Diethyl-1H-1,2,4-triazol-1-amine C₆H₁₂N₄ 140.19 Ethyl (3,5), amine (1) Improved solubility
3,5-Diphenyl-1H-1,2,4-triazole C₁₅H₁₁N₃ 233.27 Phenyl (3,5) Crystal engineering, π-π interactions

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